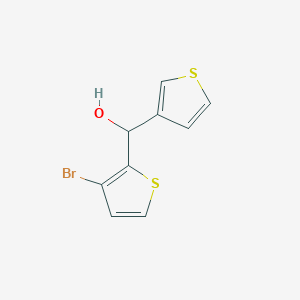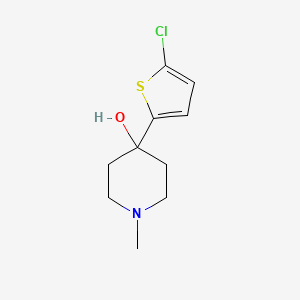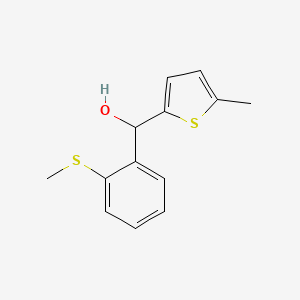
3-Bromo-2-thienyl-(3-thienyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-thienyl-(3-thienyl)methanol is an organic compound with the molecular formula C9H7BrOS2. It is a derivative of thiophene, a sulfur-containing heterocycle, and features both bromine and hydroxyl functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-thienyl-(3-thienyl)methanol typically involves the bromination of 2-thienylmethanol followed by a coupling reaction with 3-thienylboronic acid. The bromination step can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The coupling reaction is often performed using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which is known for its mild conditions and high efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2-thienyl-(3-thienyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Amines, thiols, palladium catalysts for cross-coupling reactions
Major Products Formed
Oxidation: 3-Bromo-2-thienyl-(3-thienyl)ketone
Reduction: 2-Thienyl-(3-thienyl)methanol
Substitution: Various substituted thiophene derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
3-Bromo-2-thienyl-(3-thienyl)methanol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-thienyl-(3-thienyl)methanol depends on its specific application. In organic synthesis, it acts as a building block for the construction of more complex molecules. In biological systems, thiophene derivatives can interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking .
Comparación Con Compuestos Similares
Similar Compounds
2-Thienylmethanol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromo-2-thienylmethanol: Similar structure but lacks the additional thiophene ring, which may affect its electronic properties and reactivity.
2-Thienyl-(3-thienyl)methanol: Lacks the bromine atom, making it less versatile for further functionalization.
Uniqueness
3-Bromo-2-thienyl-(3-thienyl)methanol is unique due to the presence of both bromine and hydroxyl functional groups, which provide multiple sites for chemical modification. This versatility makes it a valuable intermediate in the synthesis of a wide range of thiophene-based compounds .
Propiedades
IUPAC Name |
(3-bromothiophen-2-yl)-thiophen-3-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrOS2/c10-7-2-4-13-9(7)8(11)6-1-3-12-5-6/h1-5,8,11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRNBUJQMCRURT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(C2=C(C=CS2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Bromo-2-[2-(1,3-dioxan-2-yl)ethoxy]benzene](/img/structure/B7941662.png)

![1-Bromo-4-[2-(1,3-dioxan-2-yl)ethoxy]benzene](/img/structure/B7941675.png)










